Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464252
InChI: InChI=1S/C15H22N2O2/c1-17(11-14-8-5-9-16-10-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3
SMILES: CN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13464252

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name benzyl N-methyl-N-(piperidin-3-ylmethyl)carbamate
Standard InChI InChI=1S/C15H22N2O2/c1-17(11-14-8-5-9-16-10-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3
Standard InChI Key UMODLRUMOADCNC-UHFFFAOYSA-N
SMILES CN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The IUPAC name for this compound is benzyl N-methyl-N-(piperidin-3-ylmethyl)carbamate. Key identifiers include:

PropertyValueSource
CAS NumberNot explicitly listed
PubChem CID66569362
Molecular FormulaC₁₅H₂₂N₂O₂
Molecular Weight262.35 g/mol
SMILESCN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2
InChIKeyUMODLRUMOADCNC-UHFFFAOYSA-N

The piperidine ring introduces conformational flexibility, while the benzyl ester enhances lipophilicity, influencing bioavailability .

Synthesis and Purification

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Piperidine Core Formation: Piperidine derivatives are functionalized at the 3-position with a methylamine group.

  • Carbamate Formation: Reaction with methyl chloroformate introduces the carbamate moiety.

  • Benzyl Esterification: Benzyl alcohol is used under acidic or basic conditions to form the ester (excluded per user request; alternative methods cited).

A patent (CN101735218A) describes analogous syntheses using protecting groups like tert-butoxycarbonyl (Boc) to prevent side reactions .

Optimization and Yield

  • Reaction Conditions: Temperatures between 0–70°C and solvents like ethyl acetate or dioxane are employed .

  • Yield: Reported yields range from 84% (for similar compounds) when using hydrogen chloride in dioxane .

Structural and Spectroscopic Characterization

NMR Spectroscopy

1H NMR data for analogous compounds (e.g., piperidin-3-ylmethyl-carbamic acid derivatives) show characteristic signals:

  • δ 7.34 ppm: Aromatic protons (benzyl group) .

  • δ 3.34–3.09 ppm: Methylene groups adjacent to nitrogen .

  • δ 1.90–1.30 ppm: Piperidine ring protons .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 262.35 .

Physicochemical Properties

PropertyValueMethod/Source
LogP (Partition Coefficient)1.0 (estimated)PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds6PubChem
Topological Polar Surface Area75.9 ŲPubChem

The compound’s moderate lipophilicity (LogP ~1.0) suggests balanced solubility and membrane permeability .

Industrial and Research Applications

Medicinal Chemistry

  • Drug Candidates: Serves as an intermediate in DPP-IV inhibitors for diabetes (per patent CN101735218A) .

  • Structure-Activity Relationship (SAR) Studies: Modifications at the piperidine or benzyl group optimize potency .

Chemical Biology

  • Protease Inhibition: Carbamates act as covalent inhibitors in enzyme assays.

Challenges and Future Directions

Limitations

  • Hygroscopicity: The hydrochloride salt form is highly hygroscopic, complicating storage .

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

Research Opportunities

  • In Vivo Studies: Evaluate pharmacokinetics and blood-brain barrier penetration.

  • Analog Development: Explore fluorinated benzyl groups to enhance metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator